2-Methoxy-4-phenyliminonaphthalen-1-one
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Overview
Description
2-Methoxy-4-phenyliminonaphthalen-1-one is an organic compound with a complex structure that includes a naphthalene ring substituted with a methoxy group and a phenylimine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-phenyliminonaphthalen-1-one typically involves the condensation of 2-methoxy-1-naphthaldehyde with aniline under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which is then cyclized to form the final product. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-phenyliminonaphthalen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted naphthalene derivatives depending on the reagent used.
Scientific Research Applications
2-Methoxy-4-phenyliminonaphthalen-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-phenyliminonaphthalen-1-one involves its interaction with various molecular targets. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress pathways. It may also interact with specific enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-1,4-naphthoquinone: Another naphthalene derivative with similar antioxidant properties.
2,5-Di(het)arylpyridines: Compounds with similar structural features and applications in organic synthesis and materials science.
Uniqueness
2-Methoxy-4-phenyliminonaphthalen-1-one is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
75139-96-7 |
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Molecular Formula |
C17H13NO2 |
Molecular Weight |
263.29 g/mol |
IUPAC Name |
2-methoxy-4-phenyliminonaphthalen-1-one |
InChI |
InChI=1S/C17H13NO2/c1-20-16-11-15(18-12-7-3-2-4-8-12)13-9-5-6-10-14(13)17(16)19/h2-11H,1H3 |
InChI Key |
CCVRUSYEOMULMI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC2=CC=CC=C2)C3=CC=CC=C3C1=O |
Origin of Product |
United States |
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